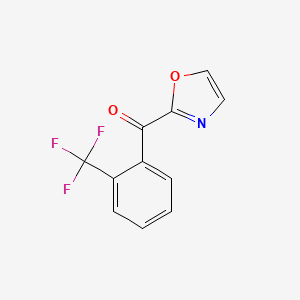

3',5'-Difluoro-3,3-dimethylbutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

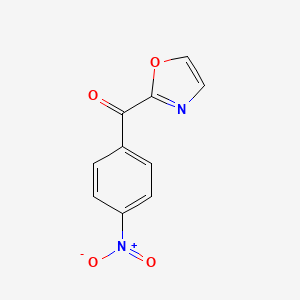

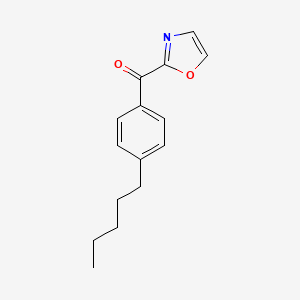

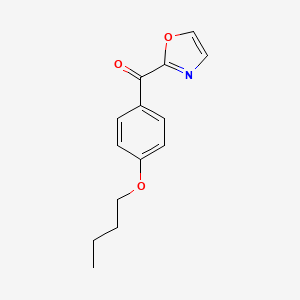

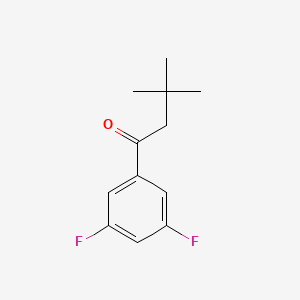

The molecular formula of 3’,5’-Difluoro-3,3-dimethylbutyrophenone is C12H14F2O . Its molecular weight is 212.24 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5’-Difluoro-3,3-dimethylbutyrophenone are as follows: It has a molecular weight of 212.24 g/mol . The boiling point and other physical properties couldn’t be found from the web search results .Applications De Recherche Scientifique

Photophysical and Photochemical Properties

Regioselectivity in Photochemical Reactions : The [2 + 2] photochemical additions involving derivatives of benzophenone, including difluoro derivatives, exhibit significant temperature-dependent regioselectivity. This regioselectivity is attributed to the role of triplet 1,4-diradicals in the reaction mechanism, illustrating the importance of difluoro-substituted benzophenones in understanding photophysical processes (Xiao-ming Hei et al., 2005).

Luminescent Biological Probes : Luminescent rhenium(I) polypyridine fluorous complexes, incorporating difluoro-substituted benzophenone derivatives, are used as biological probes. These complexes demonstrate potential for selective labeling and imaging applications in biological systems, highlighting the utility of difluoro-substituted compounds in biochemistry (Man-Wai Louie et al., 2011).

Material Science and Organic Synthesis

Synthesis of Fluorescent Dyes : The synthesis of fluorescent dyes utilizing difluoro-substituted compounds has been explored. Such compounds display potential applications in various fields due to their distinct fluorescence properties in different solvents, indicating the significance of difluoro derivatives in developing new fluorescent materials (Masayori Hagimori et al., 2012).

Novel Luminescent Materials : Difluoro-substituted benzophenone derivatives are used in the synthesis of novel luminescent materials, such as metal-organic frameworks (MOFs). These compounds exhibit unique luminescent properties, underscoring the versatility of difluoro derivatives in material science applications (Xiaolei Zhang et al., 2017).

Development of Polymers : Difluoro aromatic ketone monomers are utilized in the preparation of poly(arylene ether sulfone)s with potential applications in various fields, including the development of advanced polymers with specific properties such as conductivity and stability (Qian Shi et al., 2017).

Drug Discovery and Development

- Progesterone Receptor Modulators : Research into 3,3-dialkyl-5-aryloxindole derivatives, related to difluoro-substituted compounds, reveals their potential as progesterone receptor modulators. This demonstrates the relevance of difluoro derivatives in the development of pharmaceutical agents for conditions like endometriosis and breast cancer (A. Fensome et al., 2008).

Chemistry and Photophysics

- Perfluorination and Photophysical Properties : Studying the effect of perfluorination on photophysical properties of compounds demonstrates that difluoro derivatives can significantly impact emission spectra and photophysical behavior, illustrating their importance in the field of photophysical chemistry (F. Krebs et al., 2002).

Safety And Hazards

The safety precautions for handling 3’,5’-Difluoro-3,3-dimethylbutyrophenone include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces . The container should be kept tightly closed .

Propriétés

IUPAC Name |

1-(3,5-difluorophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYJMNQBOUZFJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642414 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Difluoro-3,3-dimethylbutyrophenone | |

CAS RN |

898764-98-2 |

Source

|

| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.